Potassium ascorbate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

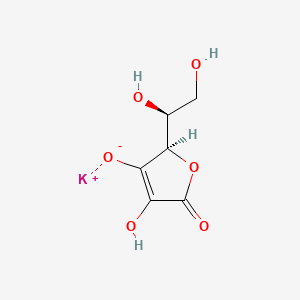

Potassium ascorbate is a compound with the chemical formula KC₆H₇O₆. It is the potassium salt of ascorbic acid, commonly known as vitamin C. This compound is a mineral ascorbate and is used as a food additive with the E number E303. This compound is known for its antioxidant properties and is used in various applications, including food preservation and health supplements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium ascorbate can be synthesized by reacting ascorbic acid with potassium hydroxide. The reaction typically involves dissolving ascorbic acid in water and then adding potassium hydroxide solution gradually while maintaining the pH around 7. The reaction can be represented as follows:

C6H8O6+KOH→KC6H7O6+H2O

Industrial Production Methods

In industrial settings, this compound is often produced using a process that involves the fermentation of glucose to produce ascorbic acid, followed by neutralization with potassium hydroxide. This method is efficient and cost-effective, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to dehydroascorbate in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: It can be reduced back to ascorbate by reducing agents like glutathione.

Substitution: this compound can participate in substitution reactions where the ascorbate ion replaces other anions in a compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

Reducing Agents: Glutathione, sodium borohydride.

Reaction Conditions: These reactions typically occur in aqueous solutions at room temperature.

Major Products Formed

Oxidation: Dehydroascorbate.

Reduction: Ascorbate.

Substitution: Various substituted ascorbate compounds depending on the reactants used

Applications De Recherche Scientifique

Potassium ascorbate is a compound with diverse applications in chemistry, biology, medicine, and industry, stemming from its antioxidant properties . It is synthesized through the reaction of ascorbic acid with potassium hydroxide.

Scientific Research Applications

- Chemistry this compound functions as a reducing agent and antioxidant in various chemical reactions.

- Biology It affects cellular redox homeostasis and regulates gene expression.

- Medicine Research explores its potential therapeutic effects in cancer treatment, cardiovascular health, and immune system support. Studies suggest this compound with ribose (PAR) has positive effects as an antioxidant therapy, decreasing oxidative stress biomarkers and improving clinical features in patients with Costello syndrome . Additionally, PAR is considered as a supportive agent to conventional therapies for melanoma treatment .

- Industry It serves as a food preservative by preventing oxidation, thus maintaining food product quality.

Studies and Trials

- Costello Syndrome An antioxidant therapy using this compound with ribose (PAR) demonstrated positive effects in Costello syndrome cases .

- Melanoma Studies have evaluated the effect of this compound with ribose (PAR) treatment on human melanoma cell lines, observing decreased cell proliferation and viability .

- Cancer Research indicates that this compound, especially in its newest formula with ribose, interferes with the uncontrolled proliferation mechanism and protects cells against oxidative stress . It has also shown promise in increasing survival rates in neoplastic patients undergoing radio- and chemotherapy and in patients with mesothelioma and prostate cancer .

- Breast Cancer Studies in vitro indicate that potassium can enhance the anti-tumoral effects of ascorbic acid in breast cancer cells .

- Linseed Sprouts Priming linseed sprouts with ascorbic acid enhances their antioxidant and antibacterial activities, leading to improved nutritional and health-promoting properties .

Additional Benefits

Mécanisme D'action

Potassium ascorbate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also participates in redox reactions, maintaining the balance of reduced and oxidized forms of various biomolecules. This compound can cross cell membranes via facilitated diffusion and active transport mechanisms, involving sodium-dependent vitamin C transporters .

Comparaison Avec Des Composés Similaires

Potassium ascorbate is similar to other mineral ascorbates such as sodium ascorbate and calcium ascorbate. it has unique properties due to the presence of potassium:

Sodium Ascorbate: Similar antioxidant properties but contains sodium instead of potassium.

Calcium Ascorbate: Provides calcium along with ascorbate, used in dietary supplements for bone health.

Magnesium Ascorbate: Contains magnesium, used for its combined antioxidant and magnesium supplementation benefits.

This compound is unique in that it provides potassium, an essential mineral for maintaining electrolyte balance and proper cellular function .

Propriétés

Numéro CAS |

15421-15-5 |

|---|---|

Formule moléculaire |

C6H8KO6 |

Poids moléculaire |

215.22 g/mol |

Nom IUPAC |

potassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/C6H8O6.K/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |

Clé InChI |

IVQKBLOJAJSZBY-RXSVEWSESA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[K+] |

SMILES isomérique |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[K] |

SMILES canonique |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[K] |

Key on ui other cas no. |

15421-15-5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.